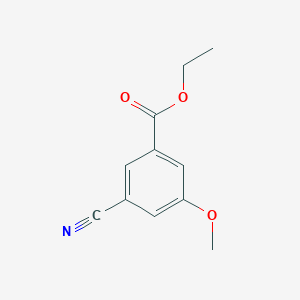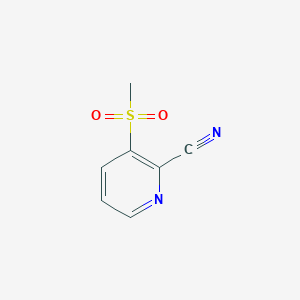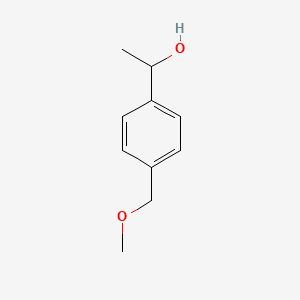
2H-Pyran-3(6H)-one,4-chloro-2-ethyl-6-hydroxy-
Übersicht
Beschreibung
2H-Pyran-3(6H)-one, 4-chloro-2-ethyl-6-hydroxy- is a heterocyclic compound that features a pyran ring with various substituents. This compound is of interest due to its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. The presence of the chloro, ethyl, and hydroxy groups on the pyran ring imparts distinct chemical properties that can be exploited in different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-3(6H)-one derivatives, including 4-chloro-2-ethyl-6-hydroxy-, can be achieved through various methods.
Industrial Production Methods: Industrial production of such compounds often involves multi-step synthesis processes that are optimized for yield and purity. The Achmatowicz rearrangement is another notable method, which involves the ring enlargement of 2-furyl carbinols into pyran-2,3-en-4-uloses . This rearrangement is efficient and can be catalyzed by various reagents, including laccase enzymes .
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Pyran-3(6H)-one, 4-chloro-2-ethyl-6-hydroxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include aerial oxygen and TEMPO.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2H-pyran-2,5(6H)-diones .
Wissenschaftliche Forschungsanwendungen
2H-Pyran-3(6H)-one, 4-chloro-2-ethyl-6-hydroxy- has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2H-Pyran-3(6H)-one, 4-chloro-2-ethyl-6-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where the chloro group is replaced by nucleophiles. Additionally, its hydroxy group can participate in hydrogen bonding and other interactions that influence its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
2H-Pyran-3(6H)-one: The parent compound without the chloro, ethyl, and hydroxy substituents.
2H-Chromenes: These are fused aromatic derivatives of 2H-pyrans and are more stable due to the aromatic ring.
Pyran-2,5(6H)-diones: Oxidized derivatives with different functional groups.
Uniqueness: 2H-Pyran-3(6H)-one, 4-chloro-2-ethyl-6-hydroxy- is unique due to its specific substituents, which impart distinct chemical properties and reactivity. The presence of the chloro group allows for various substitution reactions, while the hydroxy group enhances its potential for hydrogen bonding and other interactions.
Eigenschaften
IUPAC Name |
4-chloro-6-ethyl-2-hydroxy-2H-pyran-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO3/c1-2-5-7(10)4(8)3-6(9)11-5/h3,5-6,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSOWVDZAXZPTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)C(=CC(O1)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,6-Dimethylbenzo[b]thiophene](/img/structure/B3277498.png)




![5-[(2-Methylpropyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B3277541.png)

![2-[(2-Bromophenyl)methyl]butanoic acid](/img/structure/B3277561.png)

